4-[(3-Methylbutanoyl)amino]benzoic acid
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Overview
Description
4-[(3-Methylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of benzoic acid, where the amino group is substituted with a 3-methylbutanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutanoyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[(3-Methylbutanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(3-Methylbutanoyl)amino]benzoic acid.
3-Amino-4-methylbenzoic acid: Another derivative of benzoic acid with similar structural features.
Uniqueness
This compound is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(3-methylbutanoylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-5-3-9(4-6-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
ZOQRJGXJOBCVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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